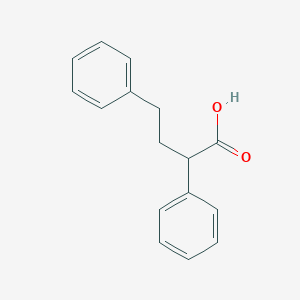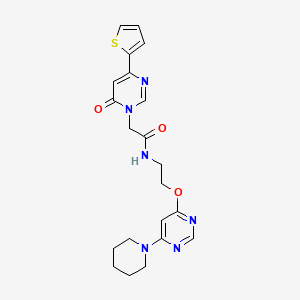
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a chemical compound with the molecular formula C10H9Cl2NO3S and a molecular weight of 294.16 g/mol . It is known for its applications in various fields of scientific research and industry.
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .
Mode of Action
This compound acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . This means it binds to the receptor and prevents it from activating, thereby inhibiting the effects of vasopressin .
Biochemical Pathways
By blocking the arginine vasopressin V2 receptor, this compound disrupts the normal function of vasopressin, a hormone that regulates water balance in the body . This leads to an increase in water excretion through the kidneys, helping to correct conditions such as hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Pharmacokinetics
Its solubility in methanol and chloroform suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action result in an increased excretion of water from the body . This can help to correct imbalances in body fluid and electrolyte levels, particularly in conditions such as hyponatremia .
Méthodes De Préparation
The synthesis of 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride involves several steps. One common method includes the protection of the primary amine using p-toluenesulfonyl chloride, followed by a series of reactions involving various reagents and conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride can be compared with other similar compounds, such as:
Tolvaptan: A potent, orally active non-peptide vasopressin V2 selective antagonist.
Ethyl 7-chloro-1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate: Another compound with similar structural features.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Propriétés
IUPAC Name |
7-chloro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHPASOHURRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B2803088.png)

![2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2803091.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2803093.png)



![4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2803099.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/new.no-structure.jpg)
methanone](/img/structure/B2803101.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2803107.png)
![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)
